molecular formula C15H19NOS B1613544 Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone CAS No. 898783-28-3

Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone

Cat. No.: B1613544
CAS No.: 898783-28-3
M. Wt: 261.4 g/mol
InChI Key: NNBLPVYCDYXCFS-UHFFFAOYSA-N
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Description

Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone is an organic compound with the molecular formula C15H19NOS It is characterized by the presence of a cyclopropyl group, a thiomorpholine ring, and a phenyl ketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with 4-(thiomorpholinomethyl)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The cyclopropyl group and thiomorpholine ring can interact with enzymes or receptors, potentially modulating their activity. The phenyl ketone structure may also play a role in binding to target molecules, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl 4-methoxyphenyl ketone
  • Cyclopropyl 4-chlorophenyl ketone
  • Cyclopropyl 4-aminophenyl ketone

Uniqueness

Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This differentiates it from other cyclopropyl phenyl ketones, which may lack the sulfur-containing ring and thus exhibit different reactivity and applications.

Properties

IUPAC Name

cyclopropyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c17-15(14-5-6-14)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4,14H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBLPVYCDYXCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642944
Record name Cyclopropyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-28-3
Record name Cyclopropyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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